molecular formula C3H4O2 B013848 beta-Propiolactone CAS No. 57-57-8

beta-Propiolactone

Cat. No.: B013848
CAS No.: 57-57-8
M. Wt: 72.06 g/mol
InChI Key: VEZXCJBBBCKRPI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Beta-Propiolactone (BPL) is an alkylating agent that primarily targets nucleic acids, specifically DNA and polynucleotides . It is highly effective in inactivating a wide range of viruses in the blood and immunoglobulin . It has been employed to render these viruses inactive, for instance, as a stage in the production of vaccines .

Mode of Action

BPL acts through alkylation of carboxyl- and hydroxyl- groups . The lactone ring splits either at the first or third carbon . BPL reacts with polynucleotides and DNA, mainly at N7 of guanine and N1 of adenine to form carboxyethyl derivatives . This modification of the structure of nucleic acids forms crosslinks between DNA and proteins, and between DNA strands in the double helix .

Biochemical Pathways

The primary biochemical pathway affected by BPL is the DNA replication process. By alkylating the DNA, BPL disrupts the normal replication process, thereby inactivating the viruses . This makes BPL a potent sterilizing and sporicidal agent .

Result of Action

The result of BPL’s action is the inactivation of a wide range of viruses in the blood and immunoglobulin . It has been shown to be mutagenic, inducing cell transformation, chromosomal aberrations, and chromatoid exchange . Animal studies have indicated that BPL is highly carcinogenic and can lead to stomach and skin cancers .

Action Environment

The action of BPL can be influenced by environmental factors. For instance, BPL is used in enclosed environments as a sterilant of blood plasma, water, milk, and nutrient broth, and as a vapor-phase disinfectant . The concentration of BPL can affect its binding to its targets .

Biochemical Analysis

Biochemical Properties

Beta-Propiolactone plays a significant role in biochemical reactions. It is used as a sterilant of blood plasma, water, milk, and nutrient broth and as a vapor-phase disinfectant . It is also used for vaccines, tissue grafts, surgical equipment, and enzymes . The main application of this compound is as an intermediate in synthesizing various chemical compounds .

Cellular Effects

Exposure to this compound might occur via inhalation, ingestion, or skin contact . Following an acute inhalation exposure, this compound severely irritates the human respiratory system, eyes, and nose . Humans may experience burns, blisters, or skin irritation due to acute dermal exposure . Permanent corneal opacification may result from contact with the eyes . Oral consumption of this compound may cause stomach and mouth burns . When inhaled, this compound can irritate the nose, throat, and lungs, resulting in coughing, wheezing, and/or shortness of breath .

Molecular Mechanism

This compound, while hazardous, is a highly effective agent for the inactivation of viruses in the blood and immunoglobulin . It is employed to render a wide range of viruses inactive, for instance, as a stage in the production of vaccines .

Temporal Effects in Laboratory Settings

This compound is unstable at room temperature, but stable when stored at 5°C in glass containers . The treatment of viruses with this compound occasionally results in a decrease in the hemagglutinin (HA) titer, which complicates vaccine development .

Dosage Effects in Animal Models

In rats, severe convulsions, breathing problems, and muscle spasms have been observed after acute oral administration of this compound . Damage to the liver and renal tubules in intravenously exposed rats has also been documented . According to tests on rats with acute animal exposure, this compound has very high acute toxicity when inhaled . Skin irritation, scarring, and hair loss have been observed in mice with chronic dermal exposure . Animal studies have indicated that this compound is highly carcinogenic and can lead to stomach and skin cancers .

Metabolic Pathways

The main application of this compound is as an intermediate in synthesizing various chemical compounds . It is used in enclosed environments as a sterilant of blood plasma, water, milk, and nutrient broth and as a vapor-phase disinfectant .

Transport and Distribution

This compound is a colorless liquid miscible with ethanol, acetone, diethyl ether, and chloroform . It is also highly soluble in water , which allows it to be easily transported and distributed within cells and tissues.

Properties

IUPAC Name

oxetan-2-one
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InChI

InChI=1S/C3H4O2/c4-3-1-2-5-3/h1-2H2
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InChI Key

VEZXCJBBBCKRPI-UHFFFAOYSA-N
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Canonical SMILES

C1COC1=O
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Molecular Formula

C3H4O2
Record name BETA-PROPIOLACTONE
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Related CAS

25037-58-5
Record name Propiolactone homopolymer
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DSSTOX Substance ID

DTXSID8021197
Record name beta-Propiolactone
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Molecular Weight

72.06 g/mol
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Physical Description

Beta-propiolactone appears as a colorless liquid with a slightly sweetish, pungent odor. Used as an intermediate in organic synthesis; disinfectant, sterilant for blood plasma, tissue grafts, vaccines, enzymes and surgical instruments. (EPA, 1998), Colorless liquid with a slightly sweet odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a slightly sweet odor.
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Boiling Point

324 °F at 760 mmHg decomposes (EPA, 1998), Decomposes (155ºC), 61 °C @ 20 MM HG, BP: 162 °C @ 760 MM HG (DECOMP); 150 °C @ 750 MM HG (DECOMP); DIPOLE MOMENT: 3.8, 323 °F (decomposes), 323 °F (Decomposes)
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Flash Point

158 °F (EPA, 1998), 74 °C, 165 °F (74 °C) (closed cup), 74 °C c.c., 165 °F
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992), SOL IN WATER: 37% VOL/VOL; MISCIBLE WITH ALCOHOL, ACETONE, ETHER, CHLOROFORM, PROBABLY MISCIBLE WITH MOST POLAR ORG SOLVENTS & LIPIDS, water solubility = 3.70X10+5 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 37 (good), 37%
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Density

1.146 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1460 @ 20 °C/4 °C, Density (at 20 °C): 1.1 g/ml, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.15
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air= 1), Relative vapor density (air = 1): 2.5 (calculated), 2.5
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Vapor Pressure

3.4 mmHg at 77 °F (EPA, 1998), 3.4 [mmHg], 3.4 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 453, 3 mmHg at 77 °F, (77 °F): 3 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

Propiolactone is an alkylating agent that acts through alkylation of carboxyl- and hydroxyl- groups. The lactone ring splits either at the first or third carbon. Propiolactone reacts with polynucleotides and DNA, mainly at N7 of guanine and N1 of adenine to form carboxyethyl derivatives. It also forms adducts with N3 of cytosine and thymine., Chemical mutagens 6-N-hydroxylaminopurine and propiolactone induce Lys2 mutants with high frequency in diploid yeast Saccharomyces cerevisiae. 6-N-hydroxylaminopurine induces such mutants even in tetraploid strains. The genetic analysis of mutants was performed. It is known that propiolactone induces mutants by means of mutation-mitotic segregation mechanism, while 6-N-hydroxylaminopurine induces mutants through novel mechamism both allele mutation. Manifestation of such mechanism is the null fertility after meiosis of diploid mutants induced by 6-N-hydroxylaminopurine., Reactivity of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with guanosine, RNA, DNA and 4-(p-nitrobenzyl)pyridine was studied. beta-Propiolactone was 50 to 100 times more reactive with all the nucleophiles than beta-butyrolactone whereas gamma-butyrolactone was completely inactive. The rate of alkylation by lactones was guanosine greater than RNA= denatured DNA greater than double-stranded DNA. The type of the adducts formed were characterized by fluorescence and ultraviolet spectroscopy. Similar alkylation products were formed by the two lactones. The main sites alkylated were N-1 at adenosine, N-3 at cytidine and N-7 at guanosine. The results suggest that the carcinogenic potency of the lactones correlates with their reactivity rather than with specificity of the adducts formed.
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Impurities

Impurities in fresh and aged commercial samples include acrylic acid, acrylic anhydride, acetic acid and acetic anhyride in amounts of less than 1%.
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Color/Form

A COLORLESS LIQUID, Colorless liquid.

CAS No.

57-57-8
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Melting Point

-27 °F (EPA, 1998), -33.4ºC, -33.4 °C, -28 °F
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Synthesis routes and methods I

Procedure details

The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydro-sulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloropropionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361.
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Synthesis routes and methods II

Procedure details

Alkyl esters, as thus characterized, of mercaptoacetic (thioglycolic), β-mercapto-propionic, and mercaptosuccinic (thiomalic) acids exemplify mercaptoesters suitable for the method of this invention. The 2-ethylhexyl, iso-octyl, and n-octadecyl esters are preferable from the standpoint of the effectiveness of the heat stabilizers ultimately derived from them. Particularly preferred for that purpose are the iso-octyl and 2-ethylhexyl mercaptoacetates, iso-octyl mercaptopropionate, and the n-octadecyl mercaptoacetate and mercaptopropionate. All of these mercaptoesters are either available commercially or are easily made by conventional esterification procedures. The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydrosulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloroproprionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361, which is incorporated herein by reference. The alkyl esters may be made by conventional techniques. The respective zinc derivatives of the particularly preferred mercaptoesters are thus the preferred heat stabilizers in the compositions of this invention. Either French or American process zinc oxide is suitable for their preparation according to the method of this invention. Both are available in lead-free grades, which are preferable.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Propiolactone
Reactant of Route 2
beta-Propiolactone
Reactant of Route 3
beta-Propiolactone
Reactant of Route 4
beta-Propiolactone
Reactant of Route 5
beta-Propiolactone
Reactant of Route 6
beta-Propiolactone

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